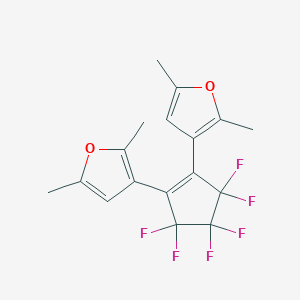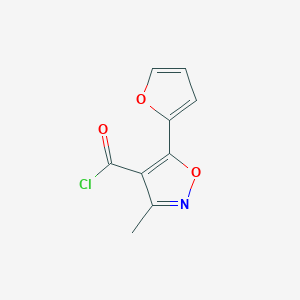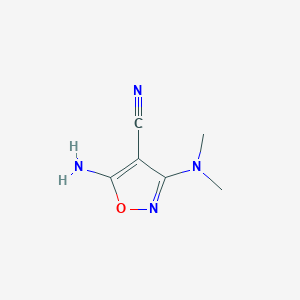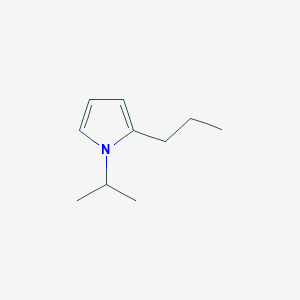
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoroethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol typically involves the reaction of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene under copper-catalyzed conditions . This method proceeds through a sequential process to afford the desired product in moderate to excellent yields (up to 93%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed synthesis approach mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl groups enhance the compound’s ability to interact with specific enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Tris(2,2,2-trifluoroethoxy)methane
- 2,2,2-Trifluoroethyl formate
Uniqueness
Compared to similar compounds, 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is unique due to the presence of both trifluoroethyl and amino groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H9F6NO |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)4-6-3-7(1-2-8(6)18)17-5-10(14,15)16/h1-3,17-18H,4-5H2 |
InChI Key |
PUSLZYPXZGAXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


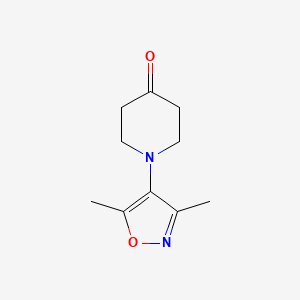

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
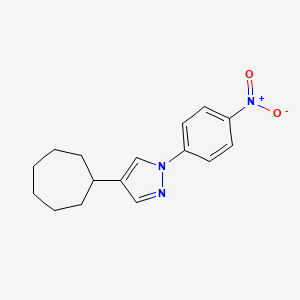

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
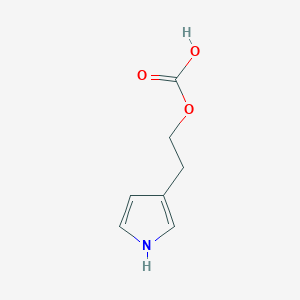
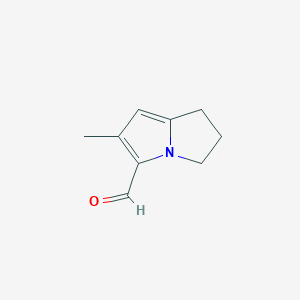

![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
